

# investigating the effects of dornase alfa on innate immunity pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pulmozyme*

Cat. No.: *B1176784*

[Get Quote](#)

## Dornase Alfa's Impact on Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Executive Summary

Dornase alfa, a recombinant human deoxyribonuclease I (rhDNase I), is well-established for its mucolytic properties in managing cystic fibrosis. Its primary mechanism of action is the enzymatic cleavage of extracellular DNA (eDNA), which significantly reduces the viscosity of sputum. However, emerging research has illuminated a more profound role for dornase alfa in modulating innate immune pathways. By dismantling neutrophil extracellular traps (NETs), which are intricate webs of eDNA, histones, and granular proteins, dornase alfa influences a cascade of inflammatory responses. This guide provides an in-depth technical overview of the effects of dornase alfa on key innate immunity pathways, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions.

### Core Mechanism of Action: Targeting Extracellular DNA and NETs

The hallmark of many inflammatory conditions in the airways is the accumulation of thick, purulent secretions. A major contributor to the viscosity of this mucus is a high concentration of eDNA released from decaying neutrophils.<sup>[1]</sup> These neutrophils, in response to pathogens or

inflammatory stimuli, can also release NETs. While NETs are a crucial component of the innate immune defense, trapping and killing pathogens, their excessive formation can lead to airway obstruction and exacerbate inflammation.[\[2\]](#)

Dornase alfa directly counteracts this by enzymatically hydrolyzing the phosphodiester bonds in the DNA backbone.[\[1\]](#) This action breaks down the structural integrity of NETs and liquefies the mucus, facilitating its clearance from the airways.[\[2\]](#)

## Quantitative Effects of Dornase Alfa on Inflammatory Markers and NETs

Clinical and preclinical studies have provided quantitative evidence of dornase alfa's impact on various components of the innate immune system. The following tables summarize key findings.

Table 1: Effect of Dornase Alfa on Neutrophil Extracellular Traps (NETs)

| Parameter                       | Study Population                   | Treatment            | Outcome                                       | Reference           |
|---------------------------------|------------------------------------|----------------------|-----------------------------------------------|---------------------|
| MPO-DNA Complexes (in BALF)     | COVID-19 patients with ARDS        | Inhaled Dornase Alfa | Significant reduction after 3 days of therapy | <a href="#">[3]</a> |
| NETs-induced Airway Obstruction | Calf model of severe RSV infection | Dornase Alfa         | Strong reduction in airway obstruction        | <a href="#">[4]</a> |

Table 2: Effect of Dornase Alfa on Inflammatory Markers and Cytokines

| Marker                   | Study Population          | Treatment              | Outcome                                                                      | Reference |
|--------------------------|---------------------------|------------------------|------------------------------------------------------------------------------|-----------|
| C-Reactive Protein (CRP) | Severe COVID-19 Pneumonia | Nebulized Dornase Alfa | Reduced by 33% compared to best available care at 7 days                     | [5][6]    |
| Procalcitonin (PCT)      | Severe COVID-19 Pneumonia | Nebulized Dornase Alfa | Lower levels compared to best available care                                 | [5]       |
| D-dimer                  | Severe COVID-19 Pneumonia | Nebulized Dornase Alfa | Diminished levels (least-square mean: 570.78 vs 1656.96 µg/mL)               | [5][7]    |
| Interleukin-8 (IL-8)     | Cystic Fibrosis           | rhDNase                | Concentrations remained stable compared to an increase in untreated patients | [8]       |
| Elastase Activity        | Cystic Fibrosis           | rhDNase                | Remained stable compared to an increase in untreated patients                | [8]       |

Table 3: Effect of Dornase Alfa on Immune Cell Populations

| Cell Type             | Study Population          | Treatment              | Outcome                                                                         | Reference |
|-----------------------|---------------------------|------------------------|---------------------------------------------------------------------------------|-----------|
| Neutrophils (in BALF) | Cystic Fibrosis           | rhDNase                | Remained unchanged over a 3-year period, while increasing in untreated patients | [8]       |
| Lymphocytes           | Severe COVID-19 Pneumonia | Nebulized Dornase Alfa | Improved counts (least-square mean: 1.08 vs 0.87)                               | [5][7]    |

## Modulation of Innate Immune Signaling Pathways

The degradation of NETs by dornase alfa has significant downstream effects on innate immune signaling. NET components, particularly DNA and associated proteins, can act as damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs).

### Toll-Like Receptor 9 (TLR9) Signaling

TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs present in bacterial and viral DNA, as well as in self-DNA released during cellular damage.[9][10] The DNA within NETs can serve as a potent ligand for TLR9, triggering a pro-inflammatory cascade.[11] This activation leads to the recruitment of the adaptor protein MyD88 and subsequent activation of transcription factors like NF-κB, culminating in the production of inflammatory cytokines.[12][13]

By degrading the DNA backbone of NETs, dornase alfa is hypothesized to reduce the availability of TLR9 ligands, thereby dampening this inflammatory signaling pathway.







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EFFECT OF DORNASE ALFA ON INFLAMMATION AND LUNG FUNCTION: POTENTIAL ROLE IN THE EARLY TREATMENT OF CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consideration of dornase alfa for the treatment of severe COVID-19 acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Local dornase alfa treatment reduces NETs-induced airway obstruction during severe RSV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory therapy with nebulised dornase alfa in patients with severe COVID-19 pneumonia A Randomised Clinical Trial [elifesciences.org]
- 6. Nebulised dornase alfa reduces inflammation and improves clinical outcomes in severe COVID-19: a randomised clinical trial [elifesciences.org]
- 7. Anti-inflammatory therapy with nebulized dornase alfa for severe COVID-19 pneumonia: a randomized unblinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of treatment with dornase alpha on airway inflammation in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of Self-DNA Mediated TLR9-Related Gene, DNA Methyltransferase, and Cytokeratin Protein Expression Alterations in HT29-Cells to DNA Fragment Length and Methylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface toll-like receptor 9 on immune cells and its immunomodulatory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Requirement for DNA CpG Content in TLR9-dependent Dendritic Cell Activation Induced by DNA-containing Immune Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [investigating the effects of dornase alfa on innate immunity pathways]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1176784#investigating-the-effects-of-dornase-alfa-on-innate-immunity-pathways>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)